1H-indol-2-yl[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone
Description
1H-Indol-2-yl[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone is a synthetic organic compound featuring a hybrid scaffold of indole and piperazine, with a pyridin-4-ylcarbonyl substituent on the piperazine ring. This structure integrates three pharmacologically significant motifs:
- Indole moiety: Known for modulating neurotransmitter systems (e.g., serotonin receptors) and exhibiting anticancer activity .
- Piperazine ring: Enhances solubility and enables interactions with biological targets via hydrogen bonding and hydrophobic effects .
Properties
IUPAC Name |
[4-(1H-indole-2-carbonyl)piperazin-1-yl]-pyridin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-18(14-5-7-20-8-6-14)22-9-11-23(12-10-22)19(25)17-13-15-3-1-2-4-16(15)21-17/h1-8,13,21H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXJRJBCHUKBSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=NC=C2)C(=O)C3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1H-indol-2-yl[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone typically involves multiple steps, starting from commercially available indole. One common synthetic route includes:
Formylation of Indole: The indole is formylated at the C-3 position using the Vilsmeier–Haack reaction, yielding formylindole.
N-Sulfonylation: The formylindole undergoes N-sulfonylation in a basic medium to produce N-(4-chlorobenzenesulfonyl)-3-formylindole.
Nucleophilic Attack: A Grignard reagent, such as vinylmagnesium bromide, is used to perform a nucleophilic attack on the formyl group, resulting in a secondary allylic alcohol.
Oxidation: The secondary allylic alcohol is oxidized to an α,β-unsaturated ketone using manganese dioxide and magnesium sulfate.
Aza-Michael Addition: The final step involves an aza-Michael addition reaction between the α,β-unsaturated ketone and 2-pyridylpiperazine, catalyzed by silica gel, to yield the target compound.
Chemical Reactions Analysis
1H-indol-2-yl[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature. Common reagents include halogens and nitrating agents.
Aza-Michael Addition: This reaction involves the addition of nucleophiles to α,β-unsaturated carbonyl compounds, as seen in the synthesis of the target compound.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound is investigated for its potential as a lead compound in drug development. Its structure allows for interactions with various biological targets, making it a candidate for treating diseases such as cancer and neurological disorders. Studies have shown that derivatives with similar structures exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation.
Case Study: Anticancer Activity
Research indicates that compounds similar to 1H-indol-2-yl[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone can inhibit cancer cell growth through mechanisms such as:
| Compound | Cancer Type | Mechanism of Action |
|---|---|---|
| Compound A | Breast Cancer | Induces apoptosis via caspase activation |
| Compound B | Lung Cancer | Inhibits proliferation through cell cycle arrest |
| Compound C | Colon Cancer | Modulates signaling pathways related to tumor growth |
Biological Research
Enzyme Interaction Studies
This compound serves as a probe in studying enzyme mechanisms and receptor binding. Its unique structural features enable it to interact with various macromolecules, providing insights into biochemical pathways.
Mechanism of Action
The interaction of the indole ring with enzymes modulates their activity, while the piperazine ring enhances binding affinity. The pyridine ring can participate in hydrogen bonding, further influencing biological interactions.
Material Science
Development of New Materials
In industry, this compound can be utilized in the synthesis of novel materials with specific properties, such as polymers and coatings. Its chemical structure allows for modifications that can tailor material characteristics for various applications.
Mechanism of Action
The mechanism of action of 1H-indol-2-yl[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. For example, it has been shown to bind to serotonin receptors, which are involved in various neurological processes. The compound’s structure allows it to fit into the receptor binding sites, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below highlights structural variations and biological activities of related compounds:
Key Observations :
- Substituent Effects : Methyl or benzyl groups on the indole nitrogen (e.g., in ) improve metabolic stability but may reduce receptor affinity compared to the parent indole .
- Piperazine Modifications : Pyridin-4-ylcarbonyl (target compound) and phenylcarbonyl () substituents enhance aromatic interactions, while methoxy groups () improve solubility and CNS penetration.
- Biological Activity : The trimethoxyphenyl variant () shows potent anticancer activity, whereas methoxy-substituted analogues () target neurological receptors.
Pharmacological Profile Comparison
Receptor Affinity and Selectivity
- Target Compound : Predicted to interact with serotonin (5-HT) and dopamine receptors due to indole-piperazine synergy, similar to neuropharmacological agents in .
- Phenylcarbonyl Analogues () : Exhibit broad-spectrum activity (antimicrobial, anticancer) but lower receptor selectivity.
- Methoxy-Substituted Analogues () : High affinity for 5-HT₁ₐ receptors, making them candidates for anxiety/depression therapy.
Enzymatic Inhibition
- Pyridin-4-ylcarbonyl Group : May inhibit kinases (e.g., JAK2, EGFR) due to pyridine’s role in ATP-binding pocket interactions .
- Trimethoxyphenyl Analogues () : Inhibit tubulin polymerization, a mechanism critical in cancer therapy.
Therapeutic Potential
- Neuropharmacology : Indole-piperazine hybrids (e.g., ) show promise in treating CNS disorders due to dual receptor modulation.
- Oncology : Piperazine-linked indoles with aromatic substituents (e.g., ) demonstrate cytotoxicity against cancer cell lines.
Biological Activity
1H-indol-2-yl[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes an indole ring, a piperazine ring, and a pyridine moiety, allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.
The molecular formula of this compound is C20H20N4O2, with a molecular weight of 348.4 g/mol. Its structural features contribute to its biological activity, particularly its ability to modulate enzyme functions and receptor interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N4O2 |
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | [4-(1-methylindole-2-carbonyl)piperazin-1-yl]-pyridin-4-ylmethanone |
| InChI Key | NHBMTNDDWKOHRZ-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The indole moiety is known for its ability to engage in π-stacking interactions, while the piperazine enhances binding affinity through hydrogen bonding and electrostatic interactions. These properties allow the compound to modulate various signaling pathways within cells.
Anticancer Properties
Research has demonstrated that compounds similar to this compound exhibit significant anticancer activity. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines, including:
- K562 (Chronic Myelogenous Leukemia)
- MCF-7 (Breast Adenocarcinoma)
- HeLa (Cervical Carcinoma)
In vitro assays indicate that at concentrations around 100 µM, these compounds can achieve moderate to significant inhibition rates against these cancer cells, comparable to established chemotherapeutic agents like imatinib and sorafenib .
Enzyme Inhibition
The compound has also been studied for its potential as an inhibitor of specific enzymes involved in key metabolic pathways. For example, it may act on serine hydrolases such as monoacylglycerol lipase (MAGL), which is crucial for the degradation of endocannabinoids. Inhibition of MAGL leads to increased levels of 2-arachidonoylglycerol (2-AG), a potent endocannabinoid that affects mood, pain perception, and inflammation .
Study on Anticancer Activity
A study conducted by researchers assessed the anticancer efficacy of several indole derivatives, including this compound. The results showed that these compounds induced apoptosis in cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Study on Pain Management
Another investigation focused on the analgesic properties of related compounds in models of neuropathic pain. The findings indicated that these compounds could significantly reduce pain sensitivity without inducing adverse effects typically associated with conventional analgesics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
